molecular formula C9H11NO4 B1395538 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid CAS No. 904809-32-1

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No.: B1395538
CAS No.: 904809-32-1
M. Wt: 197.19 g/mol
InChI Key: QTULSHJBUBOZOY-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol. This compound is characterized by its pyridine ring structure, which includes a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group attached to the pyridine ring via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving the condensation of an appropriate β-keto ester with an amine.

  • Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

  • Methylation at the 6-Position: The methyl group at the 6-position can be introduced through a methylation reaction, typically using methylating agents like methyl iodide or dimethyl sulfate.

  • Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide or formic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane can be used.

  • Reduction: Reagents like lithium aluminum hydride or borane can be employed.

  • Substitution: Reagents like nitric acid, bromine, or chlorine can be used under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-carboxylic acid derivatives.

  • Reduction: Formation of 3-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanol.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(4-Hydroxy-6-methyl-2-oxy-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and analgesic drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(4-Hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl)propanoic acid

  • 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-carboxylic acid

  • Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Uniqueness: 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and a carboxylic acid group on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-4-7(11)5-8(12)10(6)3-2-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTULSHJBUBOZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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